pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

Catalog No.
S1894918
CAS No.
99886-31-4
M.F
C47H65N11O14
M. Wt
1008.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

CAS Number

99886-31-4

Product Name

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C47H65N11O14

Molecular Weight

1008.1 g/mol

InChI

InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)/t24-,25-,30+,31+,32+,33+,34+,35+,38+,39+/m1/s1

InChI Key

JWRLBCPURJXBDR-JCEAYHLKSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4

Synonyms

adipokinetic hormone, adipokinetic hormone (Heliothis zea), adipokinetic hormone (Manduca sexta), adipokinetic hormone, Manduca sexta, pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)C4CCC(=O)N4)O
  • Origin: Peptides can be naturally occurring or synthetic. The origin of this specific peptide is unknown without further context.
  • Significance: Short peptides like this are often investigated for potential biological activity. They can serve as building blocks for proteins, act as signaling molecules, or have other functions in living organisms [].

Molecular Structure Analysis

  • Key features: This peptide consists of eight amino acids: pyroglutamic acid (pGlu), leucine (Leu), threonine (Thr), phenylalanine (Phe), serine (Ser), and tryptophan (Trp). The C-terminus (end) is amidated (NH2).
  • Notable aspects: The presence of pGlu at the N-terminus (start) can affect the stability and biological activity of the peptide [].

Chemical Reactions Analysis

  • Synthesis: Peptide synthesis can be achieved through various methods in organic chemistry labs. For research purposes, scientists often use solid-phase peptide synthesis (SPPS) [].
  • Decomposition: Peptides can undergo hydrolysis, breaking down into individual amino acids under acidic or basic conditions or through enzymatic cleavage [].
  • Due to the specific nature of this peptide, additional reactions involving it are unknown without further research.

Physical And Chemical Properties Analysis

  • Data on specific properties like melting point, boiling point, and solubility for this particular peptide is generally not available due to the vast number of possible peptides.
  • Peptides tend to be soluble in water and show varying solubility in organic solvents depending on the amino acid composition.
  • The mechanism of action for this specific peptide is unknown and would require further investigation.
  • Short peptides can interact with receptors on cell surfaces or bind to other molecules, potentially influencing cellular processes [].
  • Information on the safety hazards of this specific peptide is not available.
  • Peptides generally do not pose a high risk unless they have specific toxic properties related to their amino acid sequence.

Insect Carbohydrate Metabolism

One of the primary areas of research focuses on the role of AKH in insect carbohydrate metabolism. Studies suggest that AKH acts as a hyperglycemic hormone, stimulating the release of carbohydrates stored in the form of glycogen or fat. This increase in blood sugar levels provides insects with readily available energy for activities like flight or reproduction [].

Researchers have investigated the effects of AKH on various insect species, including cockroaches and locusts. In these studies, injecting AKH into the insect resulted in a significant rise in hemolymph (insect blood) trehalose levels, the primary sugar molecule used by insects for energy [, ].

XLogP3

-2.6

Sequence

XLTFTSSWG

Dates

Modify: 2023-08-16

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